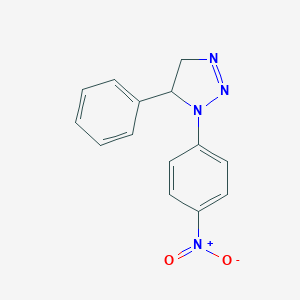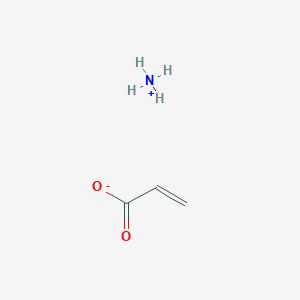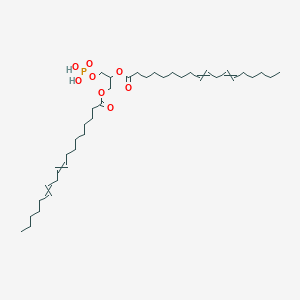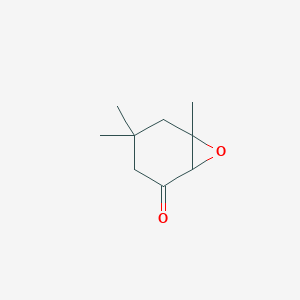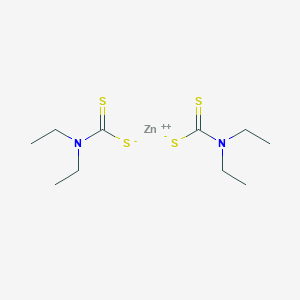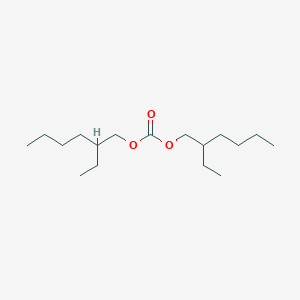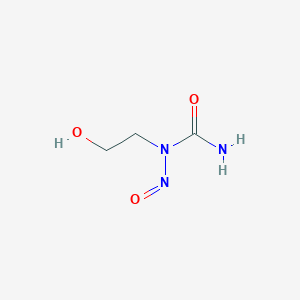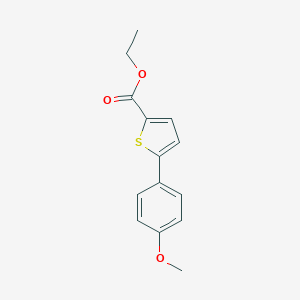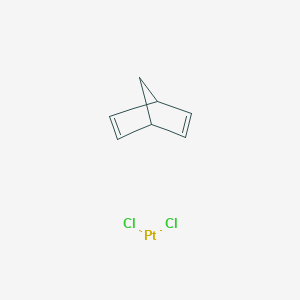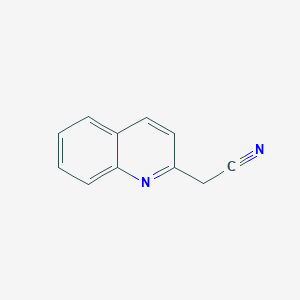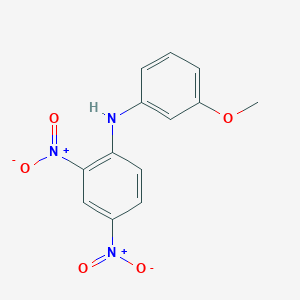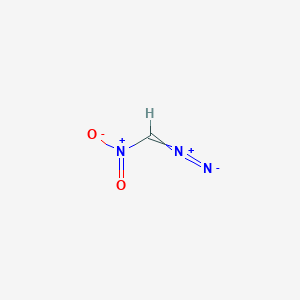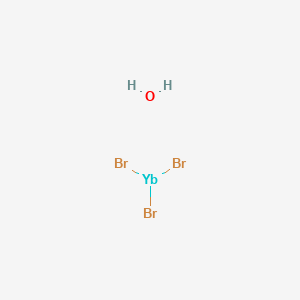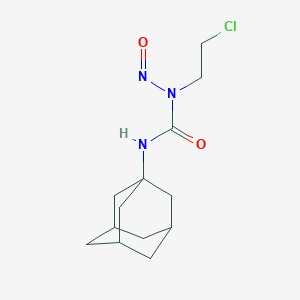
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea, also known as ACNU, is a chemical compound that belongs to the nitrosourea family. It is a potent anticancer drug that has been used in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. ACNU is a synthetic compound that was first synthesized in the 1970s. Since then, it has been extensively studied for its anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea involves the formation of DNA adducts, which are covalent bonds between 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea and DNA. These adducts interfere with DNA replication and transcription, leading to the inhibition of cancer cell growth. 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemische Und Physiologische Effekte
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has been shown to have both biochemical and physiological effects. Biochemically, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea inhibits the activity of DNA polymerase, which is essential for DNA replication. Physiologically, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea can cause nausea, vomiting, and bone marrow suppression. However, these side effects are generally manageable and do not outweigh the benefits of using 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has several advantages and limitations when used in lab experiments. One advantage is that it is a potent anticancer drug that has been extensively studied for its anticancer properties. Another advantage is that it can be used in combination with other anticancer drugs to enhance their efficacy. However, 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has several limitations, including its complex synthesis process and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea. One direction is to investigate the use of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in combination with other anticancer drugs to enhance their efficacy. Another direction is to develop new synthetic methods for the production of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea that are more efficient and cost-effective. Additionally, further studies are needed to investigate the potential side effects of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea and to develop strategies to minimize them. Finally, more research is needed to explore the potential use of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea in the treatment of other types of cancer.
Synthesemethoden
The synthesis of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea involves the reaction of adamantane with chloroacetyl chloride to produce 1-(2-chloroethyl) adamantane. This intermediate is then reacted with sodium nitrite in the presence of hydrochloric acid to produce 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea. The synthesis of 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea is a complex process that requires specialized equipment and skilled personnel.
Wissenschaftliche Forschungsanwendungen
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to be effective in the treatment of various types of cancer, including brain tumors, lung cancer, and lymphoma. 3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea works by inhibiting the growth of cancer cells and inducing apoptosis, or programmed cell death. It has also been shown to have a synergistic effect when used in combination with other anticancer drugs.
Eigenschaften
CAS-Nummer |
14039-10-2 |
|---|---|
Produktname |
3-(1-Adamantyl)-1-(2-chloroethyl)-1-nitrosourea |
Molekularformel |
C13H20ClN3O2 |
Molekulargewicht |
285.77 g/mol |
IUPAC-Name |
3-(1-adamantyl)-1-(2-chloroethyl)-1-nitrosourea |
InChI |
InChI=1S/C13H20ClN3O2/c14-1-2-17(16-19)12(18)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,1-8H2,(H,15,18) |
InChI-Schlüssel |
OWGOPGLJEHFHQR-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
14039-10-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



